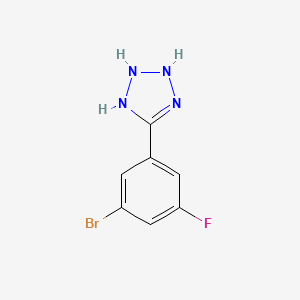

5-(3-Bromo-5-fluorophenyl)-2H-tetrazole

Description

General Strategies for Tetrazole Ring Formation

The formation of the tetrazole ring is a cornerstone of heterocyclic chemistry. Tetrazoles are aromatic, stable heterocyclic compounds containing four nitrogen atoms and one carbon atom. nih.gov Their synthesis does not occur in nature and was first reported in 1885. nih.gov Due to their unique electronic properties and ability to act as bioisosteres for carboxylic acids, efficient synthetic routes are highly sought after in pharmaceutical research. nih.govbeilstein-journals.org

The most prevalent and fundamental method for synthesizing the tetrazole ring is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction involves a 3-atom dipole (the azide (B81097) ion) reacting with a 2-atom component (the nitrile group) to form the 5-membered tetrazole ring. researchgate.netuchicago.edu This approach is highly effective for producing 5-substituted 1H-tetrazoles. nih.govacs.org The reaction's driving force is the formation of the stable, aromatic tetrazole ring. youtube.com

The direct cycloaddition of an azide source, typically sodium azide (NaN₃), to an organonitrile (R-C≡N) is the most proficient route for preparing 5-substituted 1H-tetrazoles. nih.govnih.govacs.org In the case of 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, the starting material is 3-bromo-5-fluorobenzonitrile (B1333829). The reaction involves the addition of the azide anion to the electrophilic carbon of the nitrile, followed by intramolecular cyclization. Electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), thus enhancing the interaction with the HOMO (Highest Occupied Molecular Orbital) of the azide. nih.gov However, the reaction often requires high temperatures and long reaction times and can be associated with the risk of using hydrazoic acid (HN₃), which is highly toxic and explosive. nih.govnih.gov To overcome these limitations, various catalytic systems have been developed.

To mitigate the high activation barrier and harsh conditions often associated with nitrile-azide cycloadditions, numerous catalytic methods have been introduced. nih.govacs.org These catalysts activate the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby allowing the reaction to proceed under milder conditions. youtube.com These approaches can be broadly categorized into metal-catalyzed and organocatalytic methods.

A wide range of metal catalysts have been successfully employed to promote the synthesis of 5-substituted tetrazoles. It is proposed that the metal center coordinates to the nitrile, activating it for the subsequent cycloaddition. acs.org Zinc(II) chloride has been shown to be an effective catalyst for converting nitriles into their corresponding tetrazoles in solvents like isopropanol. organic-chemistry.org Other metals, including copper, cobalt, and silver compounds, have also been utilized. nih.govresearchgate.netcapes.gov.br Heterogeneous catalysts, such as palladium nanoparticles, offer the advantage of easy separation and reusability. researchgate.net

Table 1: Examples of Metal-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst | Substrate (Nitrile) | Conditions | Yield | Reference |

|---|---|---|---|---|

| Zinc(II) Chloride | Various aryl nitriles | Isopropanol, NaN₃ | Good | organic-chemistry.org |

| Cobalt(II) Complex | Benzonitrile | Methanol, NaN₃, 110°C | 99% | nih.govacs.org |

| AgNO₃ | Various aryl nitriles | DMF, NaN₃, Reflux | Good to Excellent | capes.gov.br |

| Silica (B1680970) Sulfuric Acid | Various nitriles | DMF, NaN₃ | 72-95% | nih.govnih.gov |

This table is illustrative and compiles data from various sources on related reactions.

Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based systems. scispace.com Small organic molecules are used to catalyze the reaction, avoiding the issues of cost and toxicity associated with heavy metals. organic-chemistry.org L-proline, a readily available and inexpensive amino acid, has been identified as a highly efficient organocatalyst for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netscispace.comorganic-chemistry.org It is believed to activate the nitrile through hydrogen bonding interactions. The optimal conditions for L-proline catalysis are often found to be around 30 mol% of the catalyst in a solvent like DMF at 110°C, providing excellent yields in short reaction times. organic-chemistry.org Other organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have also been reported as effective catalysts. researchgate.net

Table 2: Organocatalytic Synthesis of 5-Substituted 1H-Tetrazoles

| Catalyst | Substrate (Nitrile) | Conditions | Yield | Reference |

|---|---|---|---|---|

| L-Proline (30 mol%) | Benzonitrile | DMF, NaN₃, 110°C, 1h | 96% | scispace.comorganic-chemistry.org |

| L-Proline | Various aryl & aliphatic nitriles | DMF, NaN₃, 110°C | High | organic-chemistry.org |

This table is illustrative and compiles data from various sources on related reactions.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity. nih.goveurekaselect.com Several MCRs have been developed for the synthesis of tetrazole scaffolds. beilstein-journals.orgacs.org For instance, a one-pot reaction involving an amine, a carboxylic acid derivative, and an azide source can be used to construct 1,5-disubstituted tetrazoles. rug.nl Another strategy involves the reaction of aldehydes, sodium azide, and nitriles like malononitrile, which proceeds through a Knoevenagel condensation followed by the [3+2] cycloaddition. nih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a classic example, combining an isocyanide, an oxo component, an amine, and hydrazoic acid to produce α-aminomethyl tetrazoles. acs.org These MCR approaches represent a highly convergent and powerful tool for creating complex tetrazole-containing molecules from simple and readily available starting materials. beilstein-journals.orgrug.nl

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3,12-13H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFYZPGIIJSQGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=NNNN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 3 Bromo 5 Fluorophenyl 2h Tetrazole

General Reactivity Patterns of 2H-Tetrazoles

The tetrazole ring is an aromatic heterocycle with four nitrogen atoms, which leads to a high nitrogen content and a significant positive enthalpy of formation. researchgate.net The 5-substituted tetrazoles can exist in two tautomeric forms: the 1H- and 2H-tetrazoles. nih.gov While the 1H-tautomer is generally more prevalent in solution, the 2H-isomer is often more stable in the gas phase. nih.govmdpi.com The reactivity of these compounds is characterized by reactions at the nitrogen atoms and transformations involving the entire ring system.

N-Alkylation and N-Arylation Reactions of 2H-Tetrazole Ring Systems

The N-alkylation and N-arylation of 5-substituted tetrazoles are fundamental transformations for creating diverse derivatives. These reactions typically occur on the tetrazole anion, generated by a base, which then reacts with an electrophilic alkylating or arylating agent. A key challenge in this process is controlling the regioselectivity, as the reaction can yield a mixture of 1,5- and 2,5-disubstituted isomers. mdpi.comacs.orgrsc.org

N-Alkylation: The alkylation of 5-substituted-1H-tetrazoles often produces a mixture of N1 and N2 alkylated products. mdpi.com The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the solvent, and the counter-ion. However, methods have been developed to achieve preferential formation of the 2,5-disubstituted tetrazoles. For instance, alkylation using alcohols in a superacid medium like CF3SO3H has been shown to selectively yield 2-alkyl-5-aryl-2H-tetrazoles. researchgate.net Another approach involves the diazotization of aliphatic amines to generate a transient alkyl diazonium intermediate, which then acts as the alkylating agent, preferentially forming the 2,5-disubstituted product. researchgate.netorganic-chemistry.org

N-Arylation: Regioselective N-arylation, particularly to form the 2,5-disubstituted isomer, has been achieved using various modern synthetic methods. organic-chemistry.org Copper-catalyzed N-arylation of 5-substituted tetrazoles with arylboronic acids provides a mild and highly regioselective route to 2,5-disubstituted tetrazoles. organic-chemistry.org Another effective metal-free strategy employs diaryliodonium salts as the arylating agent, which also favors the formation of the N2-aryl isomer. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These methods offer significant advantages over older techniques, which were often less selective and required harsher conditions. researchgate.net A catalyst-free approach using peroxides as both the oxidant and the arylating source has also been reported for the regioselective N2-arylation of tetrazoles. researchgate.netorganic-chemistry.org

Table 1: Selected Methods for N-Alkylation and N-Arylation of 5-Substituted Tetrazoles

| Reaction Type | Reagents/Catalyst | Key Feature | Primary Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Alcohols / CF3SO3H | Superacid medium | 2-Alkyl-5-aryl-2H-tetrazole | researchgate.net |

| N-Alkylation | Aliphatic Amines (Diazotization) | In situ generation of alkylating agent | Preferential formation of 2,5-disubstituted tetrazole | rsc.orgorganic-chemistry.org |

| N-Arylation | Arylboronic acids / [Cu(OH)(TMEDA)]2Cl2 | Mild, copper-catalyzed | 2-Aryl-5-substituted-2H-tetrazole | organic-chemistry.org |

| N-Arylation | Diaryliodonium salts | Metal-free | 2-Aryl-5-substituted-2H-tetrazole | organic-chemistry.orgresearchgate.net |

| N-Arylation | Aryl diacyl peroxides / Bu4NI | Catalyst-free, peroxide-mediated | Regioselective N2-arylation | researchgate.netorganic-chemistry.org |

Reactions with Electrophiles at the C5 Position of Tetrazoles

The C5 position of a 5-aryl-2H-tetrazole, such as 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, is generally not susceptible to direct electrophilic attack. The carbon atom at this position is part of an aromatic heterocyclic ring and is bound to another aromatic ring, making it electron-deficient and sterically hindered. Electrophilic attack on the tetrazole ring system preferentially occurs at the electron-rich nitrogen atoms. For instance, protonation under superacidic conditions occurs first at the N4 nitrogen atom.

While direct electrophilic substitution at the C5 carbon of the tetrazole ring is not a typical reaction pathway, electrophilic aromatic substitution can occur on the pendant 5-aryl ring. In the case of this compound, the directing effects of the bromo, fluoro, and tetrazolyl substituents would govern the position of any further substitution on the phenyl ring. Additionally, some palladium-catalyzed C-H activation methods have been developed for the direct arylation of heterocycles, including the C5 position of some N-substituted 1,2,3-triazoles, which represents a related but distinct type of transformation from classical electrophilic substitution. figshare.comrsc.org

Photochemical Transformations of Tetrazole Derivatives

Tetrazoles exhibit a rich and complex photochemistry, which primarily involves the cleavage of the heterocyclic ring. nih.gov These transformations are powerful tools for organic synthesis, as they can generate highly reactive intermediates that lead to a diverse array of products. nih.govmdpi.com

Photofragmentation Pathways and Photoproduct Formation

The photolysis of tetrazole derivatives, typically initiated by UV light, leads to the cleavage of the tetrazole ring and the extrusion of a molecule of dinitrogen (N₂). nih.gov This photofragmentation is a hallmark of tetrazole photochemistry and results in the formation of various reactive intermediates. nih.gov

For 5-phenyltetrazole derivatives, photolysis is known to produce a C-phenyl-nitrile-imine as a key 1,3-dipolar intermediate. koreascience.kr This highly reactive species can then undergo several subsequent reactions:

Dimerization: The nitrile imine can dimerize to form tetrazine derivatives. koreascience.kr

Intramolecular Cyclization: If appropriate functional groups are present on the substituents, the nitrile imine can undergo intramolecular reactions.

Rearrangement and Fragmentation: The intermediate can further fragment or rearrange to yield stable products such as benzonitrile, triazoles, ammonia, and nitrogen. koreascience.kr

The specific photoproducts formed depend heavily on the substitution pattern of the tetrazole and the reaction conditions. A wide variety of compounds can be synthesized through these photochemical pathways, including oxazines, pyrimidinones, diaziridinones, and carbodiimides. nih.govmdpi.com

Tuning Selectivity of Photoreactions via Controlled Conditions

A significant advantage of using photochemical methods with tetrazoles is the ability to control the reaction outcome by carefully selecting the experimental conditions. nih.gov The selectivity of the photofragmentation process and the stability of the resulting photoproducts can be tuned to favor the formation of a desired compound. nih.gov

Key factors that influence the reaction pathway include:

Solvent: The choice of solvent can dramatically alter the products. For example, the photolysis of 1-phenyl-4-allyl-tetrazol-5-one yields a pyrimidinone as the main product in protic solvents like methanol, whereas isocyanates and anilines are formed in aprotic solvents. mdpi.com

Wavelength: The energy of the light used for irradiation can influence which photochemical pathways are accessed.

Temperature: Low-temperature matrix isolation techniques are often used to trap and study the highly reactive intermediates formed during photolysis. nih.gov

By carefully controlling these parameters, photochemical transformations of tetrazoles can be a selective and high-yield synthetic methodology for preparing complex molecules that may be difficult to access through other means. nih.gov

Thermal Decomposition Pathways of Tetrazoles

The thermal decomposition of tetrazoles is a well-studied process, largely driven by the high enthalpy of formation of the tetrazole ring. researchgate.net This property makes many tetrazole derivatives energetic materials that release significant energy and gaseous products, primarily molecular nitrogen, upon heating. researchgate.netgoogle.com

For 5-aryl-2H-tetrazoles, thermal decomposition generally proceeds at elevated temperatures. For example, 5-phenyltetrazole decomposes at around 216°C. google.com The introduction of substituents on the tetrazole ring can alter the decomposition temperature. google.comnih.gov Electron-withdrawing groups on the aryl ring, such as a nitro group, can lower the thermal stability of the compound. nih.gov

The mechanism of thermal decomposition can be complex. For C-substituted tetrazoles, it is often proposed that the decomposition begins with a preliminary isomerization of the tetrazole to a high-energy azidoimine tautomer. researchgate.net This intermediate then rapidly decomposes, losing N₂. For N-substituted tetrazoles, the decomposition may proceed via the elimination of a nitrogen molecule directly from the tetrazole ring without prior isomerization. researchgate.net The decomposition of the molecule begins with the cleavage of the tetrazole fragment, indicating it is the least thermally stable part of such molecules. researchgate.net

Mechanisms of Thermal Degradation and Formation of Reactive Intermediates

The thermal decomposition of tetrazoles is a well-studied area of chemistry, often proceeding through the elimination of molecular nitrogen (N₂). This process can be facilitated by elevated temperatures and may be influenced by the absence of substituents on the tetrazole ring. researchgate.net The degradation of 5-substituted tetrazoles can lead to the formation of highly reactive intermediates.

One of the primary pathways for the thermal degradation of 5-aryltetrazoles involves the extrusion of N₂, which can result in the formation of several reactive species. Depending on the specific conditions and substitution patterns, these intermediates can include nitrilimines, arylcarbenes, or even arylnitrenes following rearrangement. acs.orgnih.govacs.orgresearchgate.net For instance, the controlled thermal decomposition of C,N-substituted tetrazoles is a known method for generating nitrilimines, which are valuable in 1,3-dipolar cycloaddition reactions. wikipedia.org In some cases, the thermal decomposition is believed to proceed via a unimolecular N₂ elimination. researchgate.net

The specific intermediates formed from this compound under thermal stress would likely follow these general pathways. The initial loss of N₂ could generate a (3-bromo-5-fluorophenyl)nitrilimine. This species is highly reactive and can undergo various subsequent reactions. Alternatively, a double N₂ elimination could lead to the formation of a (3-bromo-5-fluorophenyl)carbene, which itself could potentially rearrange to the corresponding nitrene.

Flash Vacuum Pyrolysis (FVP) Studies of Tetrazoles

Flash vacuum pyrolysis (FVP) is a powerful technique used to study the thermal decomposition of organic compounds in the gas phase at high temperatures and low pressures. This method is particularly useful for generating and characterizing reactive intermediates that might be difficult to isolate under other conditions. nih.govresearchgate.net

FVP studies on 5-aryltetrazoles have provided significant insights into their degradation mechanisms. A general observation is that FVP of 5-aryltetrazoles can lead to the elimination of two molecules of nitrogen, resulting in the formation of arylcarbenes. acs.orgnih.govacs.orgresearchgate.net These arylcarbenes are highly energetic and often rearrange to the more stable arylnitrenes. acs.orgnih.govacs.orgresearchgate.net

Furthermore, many 5-substituted tetrazoles are excellent precursors for nitrilimines under FVP conditions. acs.orgnih.govacs.orgresearchgate.net In some instances, particularly with aryl substituents, these nitrilimines can be isolated at low temperatures. acs.orgnih.gov These intermediates can also rearrange to form carbodiimides. acs.orgnih.govacs.orgresearchgate.net The activation energies for the decomposition of 5-aryltetrazoles are noted to be around 40 kcal mol⁻¹, making them valuable sources of aryl- and heteroarylcarbenes. acs.org

In the context of 2-(1H-tetrazol-1-yl)thiophene, FVP has been shown to yield products via an imidoylnitrene intermediate, which can undergo intramolecular insertion. rsc.org Similarly, 1,5-disubstituted tetrazoles can act as precursors to imidoylnitrenes, which may rearrange to carbodiimides or undergo intramolecular addition to an aryl substituent. acs.orgnih.govacs.org

| Pyrolysis Technique | Precursor Type | Primary Intermediates | Potential Products | Reference |

| Flash Vacuum Pyrolysis (FVP) | 5-Aryltetrazoles | Arylcarbenes, Arylnitrenes | Rearrangement products | acs.orgnih.govacs.orgresearchgate.net |

| Flash Vacuum Pyrolysis (FVP) | 5-Substituted Tetrazoles | Nitrilimines | Carbodiimides | acs.orgnih.govacs.orgresearchgate.net |

| Flash Vacuum Pyrolysis (FVP) | 1,5-Disubstituted Tetrazoles | Imidoylnitrenes | Carbodiimides, Indazoles | acs.orgnih.govacs.org |

| Thermal Decomposition | C,N-Substituted Tetrazoles | Nitrilimines | 1,3-Dipolar cycloaddition products | wikipedia.org |

Reactivity Influenced by the Halogenated Phenyl Moiety in this compound

The reactivity of the this compound molecule is significantly influenced by the electronic properties of the halogen substituents on the phenyl ring.

Electronic Effects of Bromine and Fluorine Substitution on Aromatic Ring Reactivity

Halogens attached to an aromatic ring exhibit a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance or mesomeric effect (+M). quora.com The inductive effect arises from the high electronegativity of the halogens, which withdraws electron density from the aromatic ring, making it less susceptible to electrophilic attack. libretexts.org The resonance effect involves the donation of a lone pair of electrons from the halogen into the π-system of the ring. quora.com

For electrophilic substitution reactions, the deactivating inductive effect of halogens slows down the reaction rate. quora.com Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the strong electron-withdrawing nature of fluorine can be activating. The highly polar carbon-fluorine bond creates a more electrophilic carbon center, facilitating nucleophilic attack. wyzant.comstackexchange.com The stabilization of the intermediate Meisenheimer complex by the inductive effect of fluorine also contributes to an increased reaction rate compared to other halogens. stackexchange.com The activating influence of a fluorine atom on nucleophilic aromatic substitution can be variable when it is positioned ortho to the reaction site, while a para-fluorine is slightly deactivating and a meta-fluorine is activating. researchgate.net

Electron-Withdrawing Properties of the Halogens and the Tetrazole Ring System

Both the halogen atoms and the tetrazole ring itself act as electron-withdrawing groups. The tetrazole ring possesses strong electron-withdrawing properties, which is a consequence of the four nitrogen atoms within the five-membered ring. nih.gov This property contributes to the acidity of tetrazoles. nih.gov The planar, electron-rich nature of the tetrazole ring gives it both electron donor and acceptor capabilities. nih.gov

| Component | Electronic Effect | Impact on Aromatic Ring | Reference |

| Bromine | Inductive (-I) > Resonance (+M) | Deactivating (Electrophilic Substitution) | quora.comlibretexts.org |

| Fluorine | Strong Inductive (-I) > Resonance (+M) | Deactivating (Electrophilic Substitution), Activating (Nucleophilic Substitution) | quora.comwyzant.comstackexchange.com |

| Tetrazole Ring | Strong Electron-Withdrawing | Deactivating (Electrophilic Substitution) | nih.gov |

Advanced Computational and Theoretical Investigations of 5 3 Bromo 5 Fluorophenyl 2h Tetrazole

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental tools for elucidating the molecular structure, stability, and energetic properties of chemical compounds. These computational methods provide insights into electronic distributions and geometries that are often difficult to determine experimentally. For 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, these calculations are crucial for understanding its fundamental chemical nature.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. wikipedia.org It is particularly effective for predicting the ground state properties of organic compounds with a good balance of accuracy and computational cost. asianpubs.org DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G* or larger, are used to perform geometry optimization. asianpubs.orgresearchgate.net This process determines the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal the planarity between the phenyl and tetrazole rings and the specific spatial orientation of the bromo and fluoro substituents. The electronic properties, such as atomic charges and dipole moments, can also be calculated, offering insights into the molecule's polarity and reactivity. asianpubs.org Thermodynamic properties like the heat of formation can also be derived from these calculations. asianpubs.org

Table 1: Predicted Geometrical Parameters for this compound using DFT The following data is representative of typical values obtained from DFT/B3LYP calculations for similar structures and serves as an illustrative example.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-C(tetrazole) | 1.47 |

| Bond Length (Å) | C-Br | 1.91 |

| Bond Length (Å) | C-F | 1.35 |

| Bond Length (Å) | N1-N2 (tetrazole) | 1.34 |

| Bond Length (Å) | N2-N3 (tetrazole) | 1.30 |

| Bond Angle (°) | C-C-Br | 119.5 |

| Bond Angle (°) | C-C-F | 118.9 |

| Bond Angle (°) | C(phenyl)-C(tetrazole)-N(tetrazole) | 123.0 |

Ab Initio and Semi-Empirical Methods for Electronic Structure

Ab initio and semi-empirical methods provide alternative approaches for studying electronic structure. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. d-nb.infonih.gov These methods are generally more computationally demanding than DFT but can offer higher accuracy for electronic energies and are crucial for studying systems where DFT may be less reliable. nih.gov They are particularly valuable for obtaining benchmark energies and investigating excited states. uc.pt

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are much faster, allowing for the rapid screening of large molecules or complex systems. For this compound, ab initio calculations could be used to refine the energies of tautomers and transition states, providing a deeper understanding of its electronic behavior. electrochemsci.orgresearchgate.net

Tautomerism and Conformational Analysis of this compound

Tautomerism is a key feature of tetrazole chemistry, where the proton on the nitrogen heterocycle can reside in different positions, leading to distinct isomers with different properties. researchgate.net For 5-substituted tetrazoles, the most common tautomers are the 1H and 2H forms. mdpi.com

Theoretical Prediction of Tautomeric Forms and Equilibria in Various Environments

Computational chemistry is a powerful tool for predicting the relative stability of tautomeric forms. orientjchem.org By calculating the total electronic energy of each tautomer (1H and 2H) of 5-(3-Bromo-5-fluorophenyl)-tetrazole, their equilibrium populations can be predicted. Studies on similar 5-phenyltetrazoles have shown that the 2H-tautomer is generally more stable than the 1H-tautomer in the gas phase. mdpi.com

The influence of the environment can be modeled using methods like the Polarizable Continuum Model (PCM), which simulates the effects of a solvent. d-nb.info The polarity of the solvent can shift the tautomeric equilibrium. For instance, a polar solvent might preferentially stabilize the tautomer with the larger dipole moment. Theoretical studies predict that for many 5-substituted tetrazoles, the 2H-form remains the most stable isomer even in solution. nih.gov

Table 2: Predicted Relative Energies of Tautomers of 5-(3-Bromo-5-fluorophenyl)-tetrazole This table presents hypothetical but plausible energy differences based on computational studies of related tetrazoles.

| Tautomer | Environment | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| 1H-tetrazole | Gas Phase | 2.5 - 4.0 | Less Stable |

| 2H-tetrazole | Gas Phase | 0.0 | Most Stable |

| 1H-tetrazole | Water (PCM) | 2.0 - 3.5 | Less Stable |

| 2H-tetrazole | Water (PCM) | 0.0 | Most Stable |

Influence of Substituents on Tautomeric Preferences and Stability

The nature and position of substituents on the phenyl ring significantly impact the tautomeric equilibrium of 5-phenyltetrazoles. acs.orgrsc.org The electron-withdrawing properties of the bromine and fluorine atoms in this compound are expected to play a crucial role. These halogen substituents exert both inductive (-I) and resonance (+R) effects, which alter the electron density distribution across the entire molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals provide critical insights into the kinetic stability and chemical reactivity of a molecule.

The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. numberanalytics.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For this compound, FMO analysis performed using DFT would likely show the HOMO localized primarily on the π-system of the substituted phenyl ring, while the LUMO might be distributed across the electron-deficient tetrazole ring. The electron-withdrawing bromo and fluoro substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted 5-phenyltetrazole. This lowering of orbital energies can impact the molecule's potential as an electron donor or acceptor in chemical reactions.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound The following data is representative and illustrates typical FMO energy values derived from DFT calculations for halogen-substituted aromatic heterocycles.

| Molecular Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.8 | Represents the electron-donating capacity. |

| LUMO | -1.5 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |

HOMO-LUMO Energy Gaps and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in Frontier Molecular Orbital (FMO) theory, providing insights into a molecule's electronic properties and reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and predicting electronic transitions.

For a molecule like this compound, Density Functional Theory (DFT) calculations, often employing the B3LYP functional with a suitable basis set (e.g., 6-311G++(d,p)), would be the standard method to determine the energies of the HOMO and LUMO. colab.ws Studies on similar phenyl-tetrazole derivatives have shown that electronic transitions are often characterized by π → π* transitions between the phenyl and tetrazole moieties. researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov

Table 1: Hypothetical HOMO-LUMO Data for this compound based on Analogous Compounds

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 | Represents the electron-donating ability. |

| LUMO Energy | ~ -1.0 to -2.0 | Represents the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.5 to 6.5 | Indicates kinetic stability and influences UV-Vis absorption. |

Note: The values in this table are estimations based on data for related phenyltetrazole and bromo-fluoro-phenyl compounds and are not the result of direct calculation for this compound.

Reactivity Predictions Based on FMO Theory

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. By analyzing the distribution and symmetry of the HOMO and LUMO, one can identify the most probable sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing tetrazole ring. This distribution would suggest that electrophilic attack is favored at the phenyl ring, while nucleophilic attack would target the tetrazole ring or the carbon atom attached to the bromine. Molecular Electrostatic Potential (MEP) maps are often used in conjunction with FMO analysis to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov

Spectroscopic Property Simulations (NMR, IR, Raman) for this compound

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can provide theoretical vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Frequency Calculations and Theoretical Spectral Assignments

Theoretical vibrational analysis for this compound would be performed using DFT methods. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. Studies on similar molecules, such as 5-bromocytosine (B1215235) and other tetrazole derivatives, have demonstrated good correlation between calculated and experimental spectra, aiding in the precise assignment of vibrational modes. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (tetrazole) | 3100 - 3300 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C=N Stretch (tetrazole) | 1500 - 1600 | Strong |

| C-C Stretch (aromatic) | 1400 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 700 | Medium |

Note: These are general ranges based on known data for similar functional groups and are not specific calculated values for the title compound.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces, including hydrogen bonding and π-π stacking interactions. Computational analysis is essential for understanding and quantifying these interactions.

Theoretical Analysis of Crystal Structures and Supramolecular Behavior

Theoretical investigations into the crystal packing and non-covalent interactions of this compound are crucial for understanding its solid-state properties. These studies typically employ quantum chemical methods, such as Density Functional Theory (DFT), to predict the most stable three-dimensional arrangement of molecules in the crystal lattice and to quantify the various intermolecular forces at play.

Molecular Conformation and Geometry

The geometry of the this compound molecule is foundational to its crystal packing. The molecule consists of a planar tetrazole ring connected to a 3-bromo-5-fluorophenyl ring. The dihedral angle between these two rings is a key conformational parameter. In related structures, the phenyl and tetrazole rings are often not perfectly coplanar due to steric hindrance and electronic effects. For instance, in some 2-arylphenyl-1H-tetrazoles, the equilibrium geometry shows the N-H bond of the tetrazole pointing towards the center of the adjacent aryl ring, indicating a specific, energetically favorable conformation. researchgate.net

Predicted Intermolecular Interactions

The supramolecular architecture of crystalline this compound would be dictated by a variety of intermolecular interactions. Based on the functional groups present, the following interactions are anticipated to be significant:

Hydrogen Bonding: The tetrazole ring is both a hydrogen bond donor (the N-H group) and an acceptor (the sp2 hybridized nitrogen atoms). researchgate.net It is highly probable that N-H···N hydrogen bonds would be a dominant feature, leading to the formation of dimers or infinite chains, a common motif in the crystal structures of N-H containing tetrazoles. researchgate.netchemsrc.com

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can interact with electron-rich sites, such as the nitrogen atoms of the tetrazole ring of a neighboring molecule, forming C-Br···N interactions.

C-H···π and C-H···F/N/O Interactions: The aromatic C-H groups of the phenyl ring and the C-H of the tetrazole ring can act as weak hydrogen bond donors, interacting with the π-system of adjacent rings (C-H···π) or with electronegative atoms like fluorine, nitrogen, and potentially oxygen from neighboring molecules if any are present as co-formers. researchgate.netugr.es

Computational Modeling and Hirshfeld Surface Analysis

Energy framework calculations, another computational approach, can be used to estimate the energies of these different intermolecular interactions, providing a quantitative understanding of the forces governing the supramolecular assembly. researchgate.net

Predicted Crystallographic Parameters

Without experimental data, we can only provide a hypothetical set of crystallographic parameters based on similar known structures. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

| Parameter | Predicted Value Range | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or P-1 (for Monoclinic) | Defines the symmetry elements within the unit cell. |

| a (Å) | 5 - 15 | Unit cell dimension along the a-axis. |

| b (Å) | 8 - 20 | Unit cell dimension along the b-axis. |

| c (Å) | 6 - 12 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 90 - 110 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| V (ų) | 800 - 1800 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

This table is a theoretical prediction based on analogous compounds and should not be considered experimental data.

Research Applications and Potential Areas for Investigation of 5 3 Bromo 5 Fluorophenyl 2h Tetrazole

Role as a Synthetic Intermediate for Novel Chemical Entities

The unique combination of a di-substituted phenyl ring and a tetrazole group makes 5-(3-bromo-5-fluorophenyl)-2H-tetrazole a valuable synthetic intermediate for creating novel and complex molecules. The presence of multiple reactive sites allows for a variety of chemical transformations.

The structure of this compound offers several handles for advanced organic synthesis. The bromo-substituent is particularly useful for carbon-carbon bond-forming reactions, such as Suzuki, Stille, and Heck cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. The fluorine atom, while generally less reactive towards nucleophilic substitution on an aromatic ring, can influence the electronic properties of the molecule and may be retained in the final product for its potential to enhance biological activity.

The tetrazole ring itself can be synthesized through methods like the [3+2] cycloaddition of nitriles with azides. nih.govnih.govnih.gov The synthesis of 2,5-disubstituted tetrazoles can also be achieved through various modern synthetic protocols, including metal-free arylations. organic-chemistry.org The acidic proton on the tetrazole ring can be substituted, allowing for N-alkylation or N-arylation, further expanding the synthetic possibilities. google.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

| Bromo Group | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl-substituted tetrazole |

| Bromo Group | Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted phenyltetrazole |

| Bromo Group | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl-substituted phenyltetrazole |

| Bromo Group | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-substituted phenyltetrazole |

| Tetrazole N-H | N-Alkylation | Alkyl halide, Base | N-alkylated tetrazole derivative |

| Tetrazole N-H | N-Arylation | Arylboronic acid, Cu catalyst | N-arylated tetrazole derivative |

From an academic standpoint, this compound serves as a versatile building block for constructing chemically diverse molecular scaffolds. nih.gov The tetrazole moiety is a well-known bioisostere for the carboxylic acid group, a feature extensively used in medicinal chemistry to improve metabolic stability and pharmacokinetic properties of drug candidates. nih.govnih.govnih.gov The lipophilicity and electronic nature of the phenyl ring can be fine-tuned through reactions at the bromine and fluorine positions, allowing for the systematic exploration of structure-activity relationships (SAR).

The synthesis of libraries of compounds based on this scaffold can be achieved using multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to generating molecular complexity. nih.govgoogle.com For instance, the tetrazole ring can be incorporated into complex molecules through MCRs, providing access to novel heterocyclic systems that are otherwise difficult to synthesize. nih.gov The development of novel synthetic methodologies for creating substituted tetrazoles and their subsequent use in building diverse chemical libraries remains an active area of chemical research. cyberleninka.ru

Coordination Chemistry of this compound as a Ligand

The nitrogen-rich tetrazole ring is an excellent ligand for a wide range of metal ions, making this compound a promising candidate for studies in coordination chemistry.

Tetrazoles can coordinate to metal centers through one or more of their four nitrogen atoms, acting as monodentate, bidentate, or bridging ligands. nih.gov This versatility allows for the formation of a wide variety of coordination complexes, from simple mononuclear species to complex coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com The coordination behavior is influenced by the substituent on the tetrazole ring, the nature of the metal ion, and the reaction conditions. The electronic properties of the 3-bromo-5-fluorophenyl group are expected to modulate the electron density on the tetrazole ring, thereby influencing its coordination affinity and the stability of the resulting metal complexes.

Table 2: Common Metal Ions Used in Tetrazole Coordination Chemistry

| Metal Ion | Typical Coordination Geometries | Potential Applications of Complexes |

| Copper(II) | Octahedral, Square Planar, Tetrahedral | Catalysis, Magnetic Materials |

| Zinc(II) | Tetrahedral, Octahedral | Luminescent Materials, Sensors |

| Silver(I) | Linear, Trigonal Planar, Tetrahedral | Antimicrobial Agents, Catalysis |

| Cobalt(II) | Tetrahedral, Octahedral | Magnetic Materials, Catalysis |

| Manganese(II) | Octahedral | Magnetic Materials, Bio-imaging |

| Iron(II/III) | Octahedral | Spin-Crossover Materials, Catalysis |

Investigation in Materials Science (Research Focus on Material Properties)

The unique properties of the tetrazole ring, combined with the influence of the bromo and fluoro substituents, make this compound an interesting target for investigation in materials science. Tetrazole-based compounds are known for their high nitrogen content, which can lead to energetic materials with high heats of formation. nih.gov The introduction of a heavy atom like bromine could further influence the energetic properties.

Furthermore, the ability of this compound to form coordination polymers and MOFs opens up possibilities for creating materials with tailored properties, such as porosity for gas storage and separation, luminescence for sensing and imaging applications, or magnetic properties for data storage and spintronics. nih.govnih.gov The thermal stability of such materials is a critical factor, and studies on analogous compounds have shown that tetrazole derivatives can be stable at elevated temperatures. nih.gov The development of functional materials based on substituted tetrazoles is an expanding field of research with potential applications in various technological areas. nih.gov

Academic Exploration of Energetic Properties in High-Nitrogen Compounds

Tetrazole derivatives are well-regarded in the field of energetic materials due to their high nitrogen content and significant positive enthalpies of formation, which result in the release of a large amount of energy and the formation of the stable, environmentally benign dinitrogen gas (N₂) upon decomposition. nih.govmdpi.com The energetic performance of tetrazole-based compounds is often comparable to or exceeds that of traditional explosives like RDX and HMX. researchgate.net

The introduction of a phenyl ring and halogen substituents to the tetrazole core, as seen in this compound, can modulate these energetic properties. Halogen atoms, such as bromine and fluorine, can influence the density, thermal stability, and sensitivity of the compound. While specific experimental data for this compound is scarce, studies on related halogenated phenyl-tetrazoles provide insights into its potential characteristics. For instance, the thermal decomposition of phenyl-tetrazoles typically occurs exothermically at temperatures between 190–240 °C, involving the cleavage of the tetrazole ring. researchgate.netresearchgate.net

Computational studies are a common approach to predict the energetic properties of new compounds. Theoretical calculations, such as those using the CBS-4M level of theory, can estimate the enthalpies of formation and subsequently predict detonation parameters like velocity and pressure. researchgate.netrsc.org For a comprehensive understanding of the energetic potential of this compound, a similar theoretical and experimental approach would be necessary.

Table 1: General Energetic Properties of Substituted Tetrazole Derivatives (Illustrative)

| Property | Typical Range for Energetic Tetrazoles | Potential Influence of Bromo/Fluoro Phenyl Group |

| Decomposition Temperature (°C) | 150 - 300 | May alter thermal stability. researchgate.netresearchgate.net |

| Detonation Velocity (m/s) | 8000 - 9500 | Halogenation can affect density and energy output. researchgate.net |

| Detonation Pressure (GPa) | 25 - 40 | Dependent on density and heat of formation. researchgate.net |

| Sensitivity to Impact/Friction | Variable | Halogen atoms can influence sensitivity. |

Note: This table provides a general overview based on related compounds and is for illustrative purposes. Specific values for this compound would require experimental determination.

Research on Photostabilizer and Photoimaging Capabilities

The photochemical behavior of tetrazole derivatives is another significant area of academic and industrial research. nih.gov Photolysis of tetrazoles, typically initiated by UV irradiation, leads to the cleavage of the tetrazole ring and the formation of various reactive intermediates and stable products. nih.gov This reactivity has led to their investigation for applications in photography and photoimaging as stabilizers. nih.gov

The substituents on the tetrazole ring play a crucial role in directing the photochemical pathways. nih.gov In the case of this compound, the halogenated phenyl group would be expected to influence the absorption of UV light and the subsequent chemical transformations. The photochemistry of tetrazoles in solution can be a versatile synthetic strategy, and the choice of solvent can also affect the selectivity of the photodegradation pathways and the stability of the resulting photoproducts. nih.gov

Research in this area would involve studying the photophysical properties of this compound, such as its absorption and emission spectra, and identifying the products formed upon irradiation. Such studies could reveal its potential as a photostabilizer by understanding how it dissipates light energy or as a component in photoimaging systems by characterizing the chemical changes it undergoes upon exposure to light.

Table 2: Investigational Parameters for Photochemical Analysis (Illustrative)

| Parameter | Description | Relevance to this compound |

| UV-Vis Absorption Spectrum | Wavelengths of light absorbed by the molecule. | The bromo-fluorophenyl group will influence the absorption maxima. |

| Fluorescence/Phosphorescence | Emission of light after absorption. | Indicates pathways for energy dissipation. |

| Quantum Yield | Efficiency of a photochemical process. | Determines its effectiveness in a given application. |

| Photoproduct Analysis | Identification of molecules formed after irradiation. | Reveals the chemical changes and potential for imaging. nih.gov |

Note: This table outlines the typical experimental approach for investigating the photochemical properties of a new compound.

Future Research Directions and Challenges for 5 3 Bromo 5 Fluorophenyl 2h Tetrazole

Development of Greener and Sustainable Synthetic Methodologies for Halogenated Tetrazoles

The conventional synthesis of tetrazoles often involves the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source. nih.govjchr.org However, these methods can present safety concerns, such as the use of volatile and potentially explosive hydrazoic acid, and may require harsh reaction conditions. thieme-connect.com The development of greener and more sustainable synthetic routes for halogenated tetrazoles, including 5-(3-bromo-5-fluorophenyl)-2H-tetrazole, is a critical area for future research.

Recent advancements in green chemistry offer promising alternatives. researchgate.netbenthamdirect.com The use of water-mediated or solvent-free reaction conditions, as well as the application of heterogeneous catalysts, can significantly improve the environmental footprint of tetrazole synthesis. benthamdirect.comdntb.gov.ua Nanomaterial-based catalysts, for instance, have demonstrated high efficiency, selectivity, and reusability in the synthesis of 5-substituted-1H-tetrazoles. nih.gov Exploring the utility of such catalysts for the synthesis of this compound could lead to more economical and environmentally benign production methods.

Furthermore, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the preparation of tetrazole derivatives. thieme-connect.com Investigating microwave-assisted protocols for the synthesis of the title compound from 3-bromo-5-fluorobenzonitrile (B1333829) and a suitable azide source could offer a more efficient and scalable route.

Future research should focus on:

The design and application of novel, recyclable heterogeneous catalysts for the synthesis of halogenated phenyltetrazoles.

The optimization of reaction conditions using green solvents like water or polyethylene (B3416737) glycol (PEG), or even solvent-free approaches. researchgate.net

The development of one-pot multicomponent reactions to streamline the synthesis and reduce waste. acs.org

The exploration of flow chemistry techniques for a safer and more controlled production process.

Exploration of Novel Reactivity and Transformation Pathways of the Compound

The bromine and fluorine substituents on the phenyl ring, along with the tetrazole core, provide multiple reactive sites within this compound. A thorough investigation of its reactivity could unveil novel transformation pathways and lead to the synthesis of new, structurally diverse molecules.

The bromine atom, for example, is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position of the phenyl ring, providing access to a library of novel derivatives with potentially interesting biological or material properties.

The tetrazole ring itself can undergo various transformations. For instance, denitrogenative annulation reactions, where the tetrazole ring loses a molecule of nitrogen to form a new ring system, have been studied for other tetrazole derivatives. rsc.org Investigating the conditions under which this compound undergoes such reactions could lead to the discovery of new heterocyclic scaffolds.

Additionally, the reactivity of the tetrazole ring towards electrophiles and nucleophiles warrants further exploration. The electronic effects of the bromo- and fluoro-substituents on the phenyl ring will undoubtedly influence the reactivity of the tetrazole moiety. Understanding these effects is crucial for predicting and controlling the outcomes of chemical transformations.

Advanced Computational Modeling for Structure-Reactivity Relationships and Design

Computational chemistry offers powerful tools for understanding the structure, properties, and reactivity of molecules. nih.gov In the context of this compound, advanced computational modeling can provide valuable insights that complement experimental studies.

Density Functional Theory (DFT) calculations can be employed to:

Determine the preferred tautomeric form (1H vs. 2H) and conformational preferences of the molecule.

Calculate various molecular properties, such as electrostatic potential surfaces, which can help predict sites of electrophilic and nucleophilic attack.

Model reaction mechanisms and transition states to understand the kinetics and thermodynamics of different transformation pathways. rsc.orgnih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can also be conducted. nih.gov By correlating calculated molecular descriptors with experimentally determined properties or biological activities of a series of related compounds, these models can be used to predict the properties of new, unsynthesized derivatives. This predictive capability can guide the design of new molecules with desired characteristics, saving significant time and resources in the laboratory. For instance, computational screening could identify derivatives of this compound with enhanced biological activity or improved material properties.

Synergistic Experimental and Theoretical Approaches in this compound Research

The most comprehensive understanding of this compound will be achieved through a synergistic approach that combines experimental and theoretical methods. nih.govresearchgate.net This integrated strategy allows for a continuous feedback loop where computational predictions guide experimental design, and experimental results validate and refine theoretical models.

For example, the synthesis of a series of derivatives based on computational predictions can be followed by experimental characterization using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. researchgate.netchalcogen.ro The experimental data can then be used to benchmark and improve the accuracy of the computational models.

A combined approach is particularly valuable for studying complex phenomena such as reaction mechanisms and intermolecular interactions. nih.gov For instance, while computational modeling can propose a likely reaction pathway, experimental techniques like in-situ spectroscopy can provide evidence for the existence of proposed intermediates. Similarly, understanding the non-covalent interactions that govern the crystal packing of this compound, which can be predicted computationally, requires experimental validation through single-crystal X-ray diffraction. nih.gov

By integrating computational and experimental research, a deeper and more nuanced understanding of the chemical and physical properties of this compound can be achieved, paving the way for its rational application in various scientific and technological fields.

Q & A

Basic: What are the optimal synthetic routes for 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves multi-step reactions, starting with halogenation and cyclization. A common approach includes:

- Step 1: Bromination of a fluorophenyl precursor using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane, 0–5°C) to ensure regioselectivity at the 3-position.

- Step 2: Tetrazole ring formation via [2+3] cycloaddition between an azide and nitrile intermediate. Catalysts like zinc bromide or ammonium chloride are often employed to accelerate cyclization .

- Critical Conditions: Solvent choice (e.g., THF for polar aprotic environments), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent side reactions. Yield optimization (70–85%) requires precise stoichiometry and purification via column chromatography .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., Br and F coupling patterns). ¹⁹F NMR is critical for detecting fluorine environments .

- X-ray Crystallography: Resolves bond angles and crystallographic packing. For example, planar tetrazole rings with dihedral angles <10° relative to the bromo-fluorophenyl group have been observed in analogous compounds .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₇H₄BrFN₄) with <2 ppm error.

Advanced: How can computational methods guide the design of derivatives with enhanced electronic properties?

Answer:

- DFT Calculations: Predict substituent effects on electron density. For instance, bromine’s electron-withdrawing nature lowers HOMO energy (-5.8 eV), enhancing electrophilic reactivity. Fluorine’s inductive effect stabilizes the tetrazole ring .

- Molecular Dynamics (MD): Simulates solvent interactions (e.g., DMSO vs. acetonitrile) to optimize solubility for biological assays.

- Case Study: ICReDD’s workflow combines quantum chemical path searches and experimental feedback to identify optimal reaction pathways, reducing development time by 40% .

Advanced: How can researchers resolve contradictions in reported reaction yields for bromo-fluorophenyl tetrazole derivatives?

Answer:

Discrepancies often arise from:

- Impurity Profiles: Side products (e.g., di-brominated isomers) may skew yields. Use HPLC with UV detection (λ = 254 nm) to quantify purity .

- Reagent Quality: Trace moisture in solvents deactivates catalysts. Pre-drying solvents over molecular sieves improves reproducibility.

- Statistical Design: Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, Pareto analysis identified catalyst concentration as the dominant yield factor (p < 0.01) in analogous syntheses .

Basic: What role do bromine and fluorine substituents play in the compound’s reactivity and stability?

Answer:

- Bromine: Enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). However, it increases molecular weight (MW = 257.03 g/mol), affecting solubility.

- Fluorine: Improves metabolic stability via C-F bond strength (485 kJ/mol) and modulates lipophilicity (clogP ≈ 2.1). Ortho-fluorine substituents reduce steric hindrance in π-stacking interactions .

- Synergistic Effects: The 3-Br-5-F arrangement creates a dipole moment (≈3.2 D), enhancing binding affinity in enzyme inhibition studies .

Advanced: What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (kₐ/kᵢ) to targets like cyclooxygenase-2 (COX-2).

- Molecular Docking: AutoDock Vina predicts binding poses in silico. For example, the tetrazole ring forms hydrogen bonds with Arg120 in COX-2 (ΔG ≈ -8.2 kcal/mol) .

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions.

Advanced: How can reaction pathways be optimized to minimize hazardous byproducts during scale-up?

Answer:

- Green Chemistry Metrics: Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity (E-factor < 5).

- Flow Chemistry: Continuous processing stabilizes exothermic steps (e.g., azide formation) and improves safety.

- Catalyst Recycling: Immobilized Zn catalysts (e.g., SiO₂-supported) achieve >90% recovery in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.